2,5-Dibromoterephthalonitrile

説明

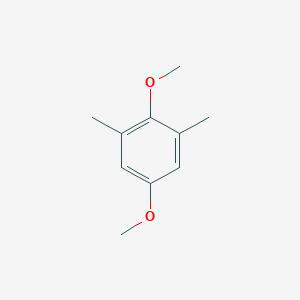

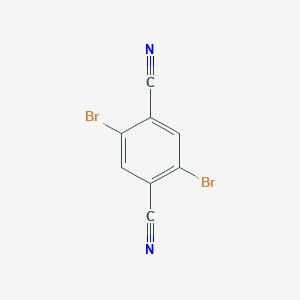

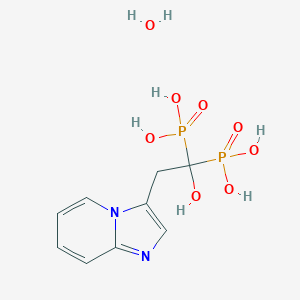

2,5-Dibromoterephthalonitrile is a chemical compound with the CAS Number: 18870-11-6 . It has a molecular weight of 285.93 and its molecular formula is C8H2Br2N2 .

Synthesis Analysis

The synthesis of 2,5-Dibromoterephthalonitrile involves multiple steps . One method involves the use of thionyl chloride and N,N-dimethyl-formamide, followed by the addition of ammonium hydroxide and trichlorophosphate . Another method involves a Suzuki coupling reaction with tetrakis (triphenylphosphine) palladium (0) and potassium carbonate .Molecular Structure Analysis

The InChI code for 2,5-Dibromoterephthalonitrile is 1S/C8H2Br2N2/c9-7-1-5 (3-11)8 (10)2-6 (7)4-12/h1-2H . The average mass is 285.923 Da and the monoisotopic mass is 283.858459 Da .Physical And Chemical Properties Analysis

2,5-Dibromoterephthalonitrile is a solid at room temperature . . The storage temperature is recommended to be at room temperature in a sealed, dry environment .科学的研究の応用

Lithium-Ion Battery Development

2,5-Dibromoterephthalonitrile has been utilized in the synthesis of conjugated polymers for Si-based lithium-ion batteries. Yao et al. (2017) explored cyclopentadithiophene and terephthalic acid units copolymerized with 2,5-dibromoterephthalate for battery applications. The synthesized polymers, when mixed with Si nanoparticles, demonstrated significant improvements in specific capacities and stability in lithium-ion batteries (Yao et al., 2017).

Optical Property Research

Jin (2015) synthesized novel p-terphenyl derivatives from 2,5-dibromoterephthalate, investigating their optical properties. These derivatives displayed distinct UV-Vis characteristics, indicative of potential applications in optical devices and materials science (Jin, 2015).

Pharmaceutical Applications

2,5-Dibromoterephthalonitrile has been used in synthesizing phthalocyanine compounds with potential applications in photodynamic therapy for cancer. Demirbaş et al. (2016) studied novel metal-free and metal phthalocyanines derived from 2,5-dibromoterephthalonitrile for their photochemical properties, finding them suitable as Type II photosensitizers (Demirbaş et al., 2016).

Electrochemical and Electrical Properties

Odabaş et al. (2007) investigated novel ball-type and clamshell phthalocyanines synthesized from derivatives of 2,5-dibromoterephthalonitrile. Their research focused on electrochemical, spectroelectrochemical, and electrical properties, highlighting potential applications in electronic devices (Odabaş et al., 2007).

Organic Electronic Devices

Garcia et al. (2019) reported an efficient synthesis of diazapentacenes from 2,5-dibromoterephthalonitrile, exploring their electrochemical and optical properties. These compounds showed promise as n-type materials for organic electronic devices (Garcia et al., 2019).

Environmental and Sensory Applications

Das and Bharadwaj (2009) synthesized a porous coordination polymer using 2,5-dibromoterephthalonitrile, showcasing its potential in environmental sensing and separation applications. The polymer demonstrated reversible single-crystal to single-crystal substitution reactions, suggesting utility in selective gas sensing (Das & Bharadwaj, 2009).

Safety And Hazards

特性

IUPAC Name |

2,5-dibromobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLBPEUXSDBMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348708 | |

| Record name | 2,5-dibromoterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromoterephthalonitrile | |

CAS RN |

18870-11-6 | |

| Record name | 2,5-dibromoterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)

![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)